4-(Piperidin-4-yl)phenol hydrobromide
Description
4-(Piperidin-4-yl)phenol hydrobromide (CAS: 1869912-48-0) is a piperidine-derived compound with the molecular formula C₁₁H₁₆BrNO and a molecular weight of 258.15 g/mol . Its structure features a phenol group para-substituted to a piperidine ring, with a hydrobromic acid counterion enhancing solubility and stability. Key physicochemical properties include:
Properties
IUPAC Name |
4-piperidin-4-ylphenol;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.BrH/c13-11-3-1-9(2-4-11)10-5-7-12-8-6-10;/h1-4,10,12-13H,5-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSEWCHKPJQZHID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC=C(C=C2)O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Condensation Using 4-Piperidone and Phenol
This method involves reacting 4-piperidone with phenol in the presence of hydrobromic acid (HBr) as a catalyst. Key parameters include:
- Solvents : Ethanol or acetone for optimal solubility.
- Temperature : Maintained between 60–80°C to balance reaction rate and side-product formation.
- Workup : Acidic precipitation followed by neutralization with aqueous ammonia yields the crude product, which is recrystallized from ethanol for purification.
Industrial Adaptation : Automated reactors enable large-scale synthesis with improved efficiency and safety.
Reductive Amination Pathway
A two-step approach derived from opioid receptor ligand synthesis:
- Intermediate Formation :
- 4-Piperidone reacts with a phenol derivative (e.g., 3-fluorophenylmagnesium bromide) to form a ketone intermediate.
- Conditions : THF solvent, −78°C to room temperature, under inert atmosphere.
- Reduction and Salt Formation :
Yield : ~76% over two steps.
Protection/Deprotection Strategy
This method avoids side reactions by protecting the piperidine nitrogen:
- Boc Protection :
- Grignard Addition :
- The protected ketone reacts with a phenol-derived Grignard reagent.
- Deprotection and Salt Formation :
Advantages : High purity (>95%) and scalability.
Comparative Analysis of Methods
Industrial and Research Applications
- Pharmaceutical Intermediates : Used in κ-opioid receptor ligands and enzyme inhibitors.
- Scalability : Automated systems achieve batch sizes >1 kg with >90% purity.
Chemical Reactions Analysis
4-(Piperidin-4-yl)phenol hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions: The reactions typically require specific reagents and conditions, such as acidic or basic environments, specific temperatures, and solvents like ethanol or methanol.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Scientific Research Applications
- Organic Synthesis
- Biological Studies
- Pharmaceutical Development
Research indicates that this compound may have significant implications in neuropharmacology due to its ability to influence neurotransmitter systems. It has been studied for potential applications in treating neurodegenerative diseases and other neurological disorders .
Histone Deacetylase Inhibition
A study highlighted that compounds with similar structural motifs exhibited potent inhibition of HDACs at concentrations as low as 1 μM. This suggests that this compound could also possess HDAC inhibitory activity, warranting further investigation into its therapeutic potential in oncology.
Case Studies and Research Findings
Several studies have documented the efficacy and safety profile of this compound:
- Toxicological Assessments : Animal studies indicate that the compound exhibits a favorable safety profile, showing no acute toxicity at high doses (up to 2000 mg/kg), making it promising for further therapeutic exploration.
Safety Profile
| Safety Information | Details |
|---|---|
| Signal Word | Warning |
| Hazard Statements | H302-H315-H319-H335 |
| Precautionary Statements | P261-P305+P351+P338 |
Mechanism of Action
The mechanism of action of 4-(Piperidin-4-yl)phenol hydrobromide involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues
Piperidine Derivatives with Varied Substituents
The table below compares 4-(Piperidin-4-yl)phenol hydrobromide with structurally related piperidine derivatives:
Key Observations :
- Electronic effects : The chlorophenyl group in 4-(4-chlorophenyl)-4-hydroxypiperidine enhances lipophilicity, improving blood-brain barrier penetration in antipsychotics like Haloperidol .
Salt Form Variations
Hydrobromide salts generally offer higher aqueous solubility than hydrochlorides due to bromide’s larger ionic radius. For example:
- This compound: 38.7 mg/mL in DMSO .
Pharmacological Activity
GluN1/GluN2B Antagonism
In silico studies identify this compound as a scaffold for GluN1/GluN2B antagonists. Compared to ifenprodil (a reference antagonist), derivatives like A4 (4-[2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl] phenol hydrobromide) show superior binding affinity (-9.1 kcal/mol vs. -8.5 kcal/mol for ifenprodil) and favorable ADMET profiles . However, the simpler structure of this compound may lack the hydroxypropyl and benzyl groups critical for enhanced activity in A4 .
Neuroactive vs. Adrenergic Agents
- This compound: Targets glutamate receptors, suggesting neuroprotective applications .
- 4-(2-Aminopropyl)phenol hydrobromide: Acts as an adrenergic agent (Hydroxyamphetamine), increasing norepinephrine release .
Biological Activity
4-(Piperidin-4-yl)phenol hydrobromide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and therapeutic applications, supported by data tables and relevant research findings.
- Molecular Formula : C₁₁H₁₆BrNO
- Molecular Weight : 258.15 g/mol
- Solubility : Soluble in water, indicating high gastrointestinal absorption potential.
The structure features a piperidine ring attached to a phenolic group, which is significant for its biological interactions. The compound has two hydrogen bond donors and two acceptors, influencing its pharmacological properties and interactions with biological targets.
The biological activity of this compound can be attributed to its interaction with various molecular targets, including enzymes and receptors. It is known to act as a substrate for P-glycoprotein, which plays a crucial role in drug transport across cellular membranes. This interaction suggests that the compound may influence the pharmacokinetics of co-administered drugs.
Neuropharmacology
Research indicates that this compound may have significant implications in neuropharmacology due to its ability to modulate neurotransmitter systems. It has been studied for potential applications in treating neurodegenerative diseases.
Histone Deacetylase Inhibition
A study demonstrated that related compounds with similar structural motifs exhibited potent inhibition of histone deacetylases (HDACs), which are critical targets in cancer therapy. For instance, certain derivatives showed over 90% inhibition at concentrations as low as 1 μM . This suggests that this compound could also possess HDAC inhibitory activity, warranting further investigation.
Case Studies and Research Findings
Safety Profile
Toxicological assessments indicate that this compound exhibits a favorable safety profile. In animal studies, it did not show acute toxicity at high doses (up to 2000 mg/kg), which is promising for further therapeutic exploration .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-(Piperidin-4-yl)phenol hydrobromide, and how can purity be optimized?
- Methodology : The compound is typically synthesized via alkylation or reductive amination of piperidine derivatives. For example, coupling 4-hydroxybenzaldehyde with a piperidine precursor under acidic conditions, followed by hydrobromide salt formation. Purification involves recrystallization (e.g., using ethanol/water) or chromatography (silica gel, eluting with methanol/dichloromethane). Purity (>95%) is confirmed via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and ¹H/¹³C NMR .
- Key Considerations : Residual solvents (e.g., DCM) must be quantified via GC-MS. Hydrobromide salt formation requires stoichiometric HBr addition under anhydrous conditions to avoid hygroscopic byproducts.
Q. How is the structural conformation of this compound validated experimentally?
- Methodology : Single-crystal X-ray diffraction (SHELX suite ) is used to determine the equatorial orientation of the phenol ring and piperidine chair conformation. Computational validation (DFT, Gaussian09) compares bond angles and torsional strain with crystallographic data. NMR (DMSO-d₆) confirms proton environments: aromatic protons (δ 6.8–7.2 ppm), piperidine NH (δ 2.3–3.1 ppm), and hydroxyl proton (δ 9.5 ppm, broad) .
Advanced Research Questions
Q. What in silico strategies are effective for predicting the GluN1/GluN2B NMDA receptor antagonism of 4-(Piperidin-4-yl)phenol derivatives?
- Methodology : Molecular docking (AutoDock Vina) with GluN1/GluN2B crystal structures (PDB: 4TLM) identifies key interactions: hydrogen bonding between the phenol hydroxyl and GluN2B-Thr276, and piperidine N-H···Asp135 salt bridges. MD simulations (GROMACS) assess binding stability over 100 ns. Compare results to experimental IC₅₀ values (e.g., A4 analog: IC₅₀ = 0.8 µM ).
- Data Contradictions : Discrepancies between predicted binding affinity and in vitro activity may arise from solvation effects or receptor flexibility. Use MM-PBSA/GBSA free-energy calculations to refine predictions .
Q. How can stereochemical variations in 4-(Piperidin-4-yl)phenol analogs impact opioid receptor selectivity?
- Methodology : Synthesize enantiomers via chiral resolution (e.g., using (R)- and (S)-mandelic acid). Test μ-opioid receptor (MOR) and κ-opioid receptor (KOR) binding (radioligand assays with ³H-DAMGO and ³H-U69,593). For example, equatorial phenol orientation (confirmed via XRD) enhances MOR antagonism (Ki = 12 nM) vs. axial (Ki = 320 nM) .
- Advanced Analysis : Use QSAR models (MOE software) to correlate steric/electronic parameters (e.g., logP, polar surface area) with selectivity ratios (MOR/KOR > 50 for optimal antagonists) .
Q. What experimental approaches resolve discrepancies in solubility and stability data for this compound?
- Methodology :
- Solubility : Perform shake-flask assays in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) with HPLC quantification. Compare to predicted values (ADMET Predictor).
- Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) monitor hydrobromide dissociation (ion chromatography) and phenol oxidation (HPLC-MS).
Key Recommendations for Researchers
- Structural Confirmation : Always cross-validate XRD data with computational models to confirm bioactive conformations.
- Assay Design : Use orthogonal methods (e.g., SPR and radioligand assays) to minimize false positives in receptor studies.
- Data Reproducibility : Report detailed synthetic protocols (solvent ratios, reaction times) to address literature inconsistencies.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
